5-(4-Fluorophenyl)furan-2-carboxylic acid

Catalog No.
S710722
CAS No.
73269-32-6
M.F
C11H7FO3
M. Wt
206.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Fluorophenyl)furan-2-carboxylic acid

CAS Number

73269-32-6

Product Name

5-(4-Fluorophenyl)furan-2-carboxylic acid

IUPAC Name

5-(4-fluorophenyl)furan-2-carboxylic acid

Molecular Formula

C11H7FO3

Molecular Weight

206.17 g/mol

InChI

InChI=1S/C11H7FO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)

InChI Key

CEPXYOAURAQQGM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F

Precursor for the Synthesis of Other Compounds:

5-(4-F)-FCA can be used as a starting material for the synthesis of other furan derivatives with potential biological activity. A study published in the journal "Tetrahedron Letters" describes the use of 5-(4-F)-FCA in the synthesis of novel furan derivatives with potential anti-inflammatory properties [].

Potential Pharmaceutical Applications:

There is limited research exploring the potential pharmaceutical applications of 5-(4-F)-FCA itself. However, some studies have investigated its derivatives for their potential biological activities. For example, a study published in "Bioorganic & Medicinal Chemistry Letters" explored the antitumor activity of certain derivatives of 5-(4-F)-FCA [].

5-(4-Fluorophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₇F O₃ and a molecular weight of approximately 220.17 g/mol. It features a furan ring substituted with a 4-fluorophenyl group at the 5-position and a carboxylic acid group at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural properties.

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in substitution reactions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis.

The biological activity of 5-(4-Fluorophenyl)furan-2-carboxylic acid has been explored in various studies. It exhibits antimicrobial properties, making it a candidate for the development of new antibacterial agents. Research indicates that derivatives of this compound may also show anti-inflammatory and anticancer activities, although more extensive studies are required to fully understand its pharmacological potential .

Several methods have been developed for synthesizing 5-(4-Fluorophenyl)furan-2-carboxylic acid:

  • Direct Synthesis: Involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under acidic conditions.
  • Multi-step Synthesis: Starting from simpler furan derivatives, followed by selective fluorination and carboxylation steps.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction rates and yields in the synthesis process.

These methods highlight the compound's accessibility for further research and application .

5-(4-Fluorophenyl)furan-2-carboxylic acid has several notable applications:

  • Pharmaceutical Development: As a scaffold for designing new drugs targeting bacterial infections or inflammatory diseases.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Material Science: Potential applications in developing novel materials due to its unique chemical structure.

Interaction studies involving 5-(4-Fluorophenyl)furan-2-carboxylic acid have primarily focused on its binding affinity with biological targets. Preliminary data suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. These interactions are crucial for understanding its therapeutic potential and guiding future drug development efforts .

Several compounds share structural similarities with 5-(4-Fluorophenyl)furan-2-carboxylic acid, which can be compared based on their functional groups and biological activities:

Compound NameStructural FeaturesNotable Activities
5-(2-Fluorophenyl)furan-2-carboxylic acidSimilar furan structure, different fluorine positionAntimicrobial properties
4-(4-Fluorophenyl)furan-2-carboxylic acidDifferent substituent on the furan ringPotential anticancer effects
Furan-2-carboxylic acidLacks aromatic substitution, simpler structureBasic organic compound

The uniqueness of 5-(4-Fluorophenyl)furan-2-carboxylic acid lies in its specific substitution pattern, which may influence its reactivity and biological activity compared to these similar compounds.

The compound 5-(4-fluorophenyl)furan-2-carboxylic acid (CAS: 73269-32-6) belongs to the class of aryl-substituted furan carboxylic acids. Its IUPAC name derives from the furan core substituted at position 5 with a 4-fluorophenyl group and at position 2 with a carboxylic acid moiety. The molecular formula is C₁₁H₇FO₃, with a molecular weight of 206.17 g/mol. Key structural features include:

PropertyValue
Molecular FormulaC₁₁H₇FO₃
Exact Mass206.0383 g/mol
SMILESC1=CC(=CC=C1C2=CC=C(O2)C(=O)O)F
InChIKeyZENSPDDYAWFGOC-UHFFFAOYSA-N

The planar furan ring (bond angles ≈ 110°) exhibits partial aromaticity due to oxygen's lone pair delocalization. X-ray crystallography of derivatives confirms the coplanar arrangement of the fluorophenyl and carboxylic acid groups, facilitating π-π stacking interactions.

Historical Development in Heterocyclic Chemistry

Furan chemistry originated in 1780 with Scheele's isolation of 2-furoic acid. The specific 5-aryl substitution pattern emerged in the early 2000s, driven by advances in cross-coupling methodologies. Key milestones include:

  • 2003: First CAN-mediated synthesis of 5-aryl-furan-2-carboxylic acids from furfural derivatives
  • 2009: Suzuki-Miyaura coupling protocols for direct arylation of furan-2-carboxylates
  • 2021: Rational design of 5-(3-cyano-5-fluorophenyl) analogs as mycobacterial siderophore inhibitors

The fluorophenyl group's introduction addressed solubility limitations of earlier aryl-furan derivatives while maintaining metabolic stability.

Role in Contemporary Organic Synthesis Paradigms

This compound serves as a multifunctional synthon in:

  • Metal-catalyzed cross-couplings: The electron-deficient furan core participates in Pd-mediated Suzuki reactions (e.g., with boronic esters)
  • Decarboxylative functionalization: Cu-mediated LMCT processes enable borylation at C2
  • Heterocycle annulation: Forms triazolo-thiadiazoles via POCl₃-mediated cyclization

Recent applications include electrochemical carboxylation for FDCA production and as a precursor to UT receptor antagonists with IC₅₀ values ≤6 nM.

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-(4-fluorophenyl)-2-furoic acid

Dates

Modify: 2023-08-15

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